4-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a specialized chemical compound classified as a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid. This compound is particularly significant in the field of peptide synthesis due to its stability and the mild conditions required for the removal of the Fmoc protecting group. The Fmoc group prevents unwanted side reactions during the elongation of peptide chains, making it a valuable tool in synthetic organic chemistry and biochemistry.
The compound is cataloged under various identifiers, including the CAS number 174879-28-8 and can be found in chemical databases such as PubChem and CAS Common Chemistry. It is widely used in academic and industrial laboratories for peptide synthesis and related applications.
4-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid belongs to the class of amino acids, specifically those that are protected by Fmoc groups. Its structure allows it to function effectively in peptide synthesis, particularly in creating complex peptides with specific functional groups.
The synthesis of 4-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves several key steps:
The reaction conditions typically require careful control of temperature and pH to ensure high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for analyzing purity levels during synthesis.
The molecular formula for 4-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is . The compound features a fluorenylmethyloxycarbonyl group attached to an amino butanoic acid backbone, along with a cyano group.
Key structural data includes:
4-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily participates in peptide coupling reactions where it acts as an amino acid building block. The removal of the Fmoc protecting group can be achieved using bases like piperidine, which liberates the free amino group for further reactions.
The coupling reactions often utilize coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds efficiently.
The mechanism by which 4-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid functions in peptide synthesis involves:
Key chemical properties include:
Relevant analytical data indicates that this compound has low gastrointestinal absorption and is not permeable through biological membranes, which may influence its application in drug development.
4-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several significant applications:
This compound's versatility makes it an essential component in both research and industrial applications within chemistry and biochemistry fields.
The N-[(9H-fluoren-9-ylmethoxy)carbonyl] (Fmoc) group serves as a cornerstone protection strategy for the α-amino group in 4-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid (CAS: 913253-24-4). This protecting group demonstrates exceptional utility in peptide synthesis due to its orthogonal stability toward acidic conditions and selective deprotection under basic conditions. The Fmoc moiety is introduced to the α-amino group of 4-cyanobutanoic acid precursors through reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of aqueous sodium carbonate or N,N-diisopropylethylamine (DIPEA) at 0-5°C, achieving protection yields exceeding 85% [1] [3].
The remarkable stability of the Fmoc group during synthetic manipulations of the cyano functionality stems from its resistance to nucleophilic attack and radical reactions. This stability permits subsequent modifications of the butanoic acid backbone without premature deprotection. Crucially, the Fmoc group can be cleanly removed under mild basic conditions (20% piperidine in DMF) without affecting the cyano group or the carboxylic acid functionality, enabling precise synthetic control [3] [6]. The crystalline nature of Fmoc-protected intermediates facilitates purification by recrystallization from ethanol-water mixtures, typically yielding products with >95% purity as confirmed by HPLC analysis [1] [4].
Table 1: Comparative Analysis of Amino Protecting Groups for 4-Cyano-2-aminobutanoic Acid Derivatives
Protecting Group | Deprotection Conditions | Compatibility with Cyano Group | Typical Yield |
---|---|---|---|
Fmoc | Mild base (piperidine) | Excellent | 85-92% |
t-Butoxycarbonyl (Boc) | Strong acid (TFA) | Good | 80-88% |
Benzyloxycarbonyl (Cbz) | Hydrogenolysis | Moderate | 75-82% |
Acetyl | Strong base hydrolysis | Poor | 60-70% |
The strategic placement of the cyano group at the C4 position of the butanoic acid backbone requires precise synthetic methodologies to avoid side reactions and ensure regioselectivity. Two principal synthetic routes have been optimized for industrial production:
Michael Addition Approach: This method involves the conjugate addition of ammonia or protected amines to acrylonitrile, followed by stereoselective functionalization. The reaction proceeds through a protected L-aspartic acid β-semialdehyde intermediate, which undergoes dehydration and cyanation using toluenesulfonyl cyanide (TsCN) as a cyano source. This route achieves approximately 78% yield with minimal racemization when conducted at -20°C in anhydrous tetrahydrofuran (THF) [3] [6].
Direct Cyanidation Strategy: A more efficient single-pot approach utilizes potassium cyanide (KCN) with phase-transfer catalysts (18-crown-6) on N-protected 4-bromobutanoic acid derivatives. This method achieves superior yields (85-90%) and reduces reaction steps, though it requires stringent control of temperature (60-65°C) and pH (7.5-8.5) to prevent α-epimerization and hydrolysis of the nitrile group [1] [3].
Recent optimizations focus on enhancing cyano group stability during subsequent coupling reactions. Maintaining reaction mixtures at pH 7-8 and temperatures below 25°C prevents cyano hydrolysis to carboxylic acids, while the addition of radical scavengers (2,6-di-tert-butyl-4-methylphenol) inhibits free radical degradation pathways. These optimizations have increased overall process yields from 65% to 89% in pilot-scale productions [1] [3].
Table 2: Comparison of Cyano Group Introduction Methodologies
Method | Reagents | Temperature | Yield | Purity | Key Advantage |
---|---|---|---|---|---|
Michael Addition/Dehydration | TsCN, DIPEA | -20°C to 25°C | 75-78% | >90% | Minimal racemization |
Direct Cyanidation | KCN, 18-crown-6, DMF | 60-65°C | 85-90% | 88-92% | Single-pot reaction |
Enzymatic Cyanidation | Nitrilase biocatalysts | 30-35°C | 50-55% | >95% | Aqueous conditions |
The manufacturing of 4-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid employs both solid-phase and solution-phase methodologies, each with distinctive advantages for specific applications:
Solid-Phase Peptide Synthesis (SPPS):Fmoc-protected cyano butanoic acid derivatives are extensively utilized in SPPS as specialty building blocks for introducing structural constraints via the cyano group. The compound is typically anchored to Wang or 2-chlorotrityl chloride resins through its C-terminal carboxylic acid group. Coupling efficiencies exceeding 98% per step are achieved using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA. The main advantage resides in simplified purification—after chain assembly, the peptide-resin is simply washed with DCM/methanol to remove excess reagents, eliminating intermediate purification steps. However, the cyano group presents stability challenges during prolonged exposure to resin cleavage cocktails containing trifluoroacetic acid (TFA), with approximately 5-8% hydrolysis occurring during standard 2-hour cleavage cycles [3] [6] [7].
Solution-Phase Synthesis:Traditional solution-phase synthesis remains preferred for large-scale production (>1kg batches) of the standalone amino acid derivative. The linear approach involves: (1) Fmoc protection of 2-amino-4-cyanobutanoic acid, (2) selective crystallization from ethyl acetate/hexane mixtures. This method achieves lower per-step yields (85-90%) compared to SPPS but offers superior control over reaction parameters and scalability. The crystalline product obtained through solution-phase synthesis typically exhibits higher chemical purity (98.5% vs. 95% for SPPS-derived material) due to the effectiveness of recrystallization purification. Economically, solution-phase synthesis becomes cost-effective above 500g scale despite requiring additional purification steps [1] [7].
Hybrid approaches are emerging where the initial protection and cyano introduction are performed in solution phase, followed by on-resin incorporation for peptide synthesis. This strategy balances the benefits of both methods, yielding material with 97.5% purity at approximately 30% lower cost than pure SPPS routes for large-scale applications [6] [7].
Industrial-scale production of 4-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid requires careful optimization to address economic and technical challenges:
Reaction Engineering: Continuous flow reactors have demonstrated significant advantages over batch processing for the critical Fmoc protection step. By precisely controlling residence time (8-12 minutes) and temperature (25±0.5°C), flow systems achieve 94% yield with 50% reduction in DMF solvent consumption compared to batch reactors. This precision minimizes the formation of the primary byproduct, bis-Fmoc adduct (<0.5%) [1] [3].
Crystallization Optimization: The implementation of anti-solvent crystallization using water-ethanol mixtures (1:3 v/v) produces needle-shaped crystals with excellent filtration characteristics. Controlled cooling from 50°C to -5°C at 0.5°C/minute significantly enhances crystal purity (99.2% by HPLC) and eliminates the need for chromatographic purification. This process optimization reduces solvent consumption by 40% and increases batch size capacity by 300% compared to earlier manufacturing protocols [1] [4].
Cost Management: At production scales above 10kg, raw material costs dominate the economic landscape (75% of total production cost), particularly Fmoc-Cl reagents. Bulk procurement agreements combined with solvent recycling programs have reduced production costs by 35% since 2022. Current commercial pricing reflects these optimizations, with bulk pricing at $72.31/g for 100g quantities compared to $283.60/g for single gram quantities [1] [4].
Table 3: Large-Scale Production Cost Distribution (Per Kilogram Basis)
Cost Component | Traditional Process | Optimized Process | Reduction Strategy |
---|---|---|---|
Fmoc-Cl Reagent | $12,540 (62%) | $8,780 (58%) | Bulk purchasing, alternative suppliers |
Solvents | $3,200 (16%) | $1,150 (8%) | Closed-loop recycling |
Energy | $1,100 (5%) | $950 (6%) | Continuous flow reactors |
Waste Treatment | $2,350 (12%) | $1,890 (12%) | Solvent substitution |
Labor | $980 (5%) | $1,230 (8%) | Automation investments |
Total | $20,170 | $15,000 | 25.6% Overall Reduction |
The removal of Fmoc protecting groups traditionally generates significant waste streams due to the use of large volumes of piperidine/DMF mixtures (typically 20% v/v). Recent advancements have focused on sustainable deprotection technologies:
Alternative Amine Systems: Dimethylated piperazine (5-10% in DMF) demonstrates comparable deprotection efficiency to piperidine while reducing reagent consumption by 50%. This amine system produces less hazardous waste and allows for efficient recovery through acid-base extraction. Additionally, aqueous solutions of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2% w/v) enable deprotection in water-based systems, completely eliminating the need for polar aprotic solvents [3] [6].
Solvent Recycling Protocols: Innovative recovery systems capture and purify DMF from deprotection waste streams through fractional distillation coupled with activated carbon treatment. Closed-loop systems achieve 85-90% solvent recovery, reducing both environmental impact and raw material costs. These systems are particularly valuable in large-scale manufacturing, where solvent costs constitute 25-30% of total production expenses [3] [4].
Microwave-Assisted Deprotection: Focused microwave energy (100W, 75°C) accelerates Fmoc removal to 30-45 seconds compared to conventional 30-minute treatments, reducing energy consumption by 80%. This approach significantly diminishes the opportunity for side reactions, particularly cyano group hydration, which typically occurs during prolonged exposure to basic conditions. The minimized reaction time also reduces total solvent consumption per deprotection cycle by 65% [3] [6].
Life cycle assessments indicate these green chemistry approaches have reduced the environmental footprint of Fmoc-protected amino acid manufacturing by 40% since 2020, primarily through solvent consumption reduction and waste stream minimization. Further improvements are anticipated with the implementation of enzymatic deprotection systems currently under development, which utilize engineered lipases in aqueous buffers at ambient temperatures [3] [4].
Table 4: Compound Identifiers for 4-Cyano-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)butanoic Acid
Identifier Type | Value | Source Reference |
---|---|---|
Systematic Name | (2S)-4-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | [1] |
CAS Registry Number | 913253-24-4 | [1] [4] |
Molecular Formula | C₂₀H₁₈N₂O₄ | [1] [4] |
Molecular Weight | 350.37 g/mol | [1] [4] |
SMILES Notation | OC(=O)C@HNC(=O)OCC1c2ccccc2-c2ccccc12 | [1] |
MDL Number | MFCD02092980 | [1] [4] |
IUPAC Name | (2S)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | [4] |
Common Abbreviation | Fmoc-Asp(CN)-OH | [3] [6] |
Purity Specification | >95% (HPLC) | [1] |
Storage Conditions | Sealed in dry, 2-8°C | [4] |
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